molecular formula C19H14FN3 B13894174 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline

Cat. No.: B13894174
M. Wt: 303.3 g/mol
InChI Key: UGSWRWYKVORFPC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a fluorophenyl group at the 2-position and a methylimidazolyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2-chloroquinoline under basic conditions to form the intermediate 2-(4-fluorophenyl)quinoline. This intermediate is then reacted with 4-methylimidazole in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of partially or fully reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The fluorophenyl and methylimidazolyl groups contribute to its binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the fluorine and imidazole substituents, resulting in different chemical and biological properties.

    2-(4-Fluorophenyl)quinoline: Similar structure but lacks the methylimidazolyl group, affecting its reactivity and applications.

    6-(4-Methylimidazol-1-yl)quinoline: Lacks the fluorophenyl group, leading to different electronic and steric effects.

Uniqueness

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline is unique due to the presence of both the fluorophenyl and methylimidazolyl groups, which impart distinct electronic properties and reactivity. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H14FN3

Molecular Weight

303.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline

InChI

InChI=1S/C19H14FN3/c1-13-11-23(12-21-13)17-7-9-19-15(10-17)4-8-18(22-19)14-2-5-16(20)6-3-14/h2-12H,1H3

InChI Key

UGSWRWYKVORFPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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